BenchChemオンラインストアへようこそ!

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide

Lipophilicity Drug Design ADME

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide (CAS 2034610-67-6) is a synthetic, small-molecule benzofuran-acetamide derivative with a molecular weight of 343.8 g/mol. It features a unique structural assembly comprising a benzofuran core, a chiral propan-2-yl linker, and a 4-chlorophenoxy acetamide terminus.

Molecular Formula C19H18ClNO3
Molecular Weight 343.81
CAS No. 2034610-67-6
Cat. No. B2610908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide
CAS2034610-67-6
Molecular FormulaC19H18ClNO3
Molecular Weight343.81
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H18ClNO3/c1-13(10-17-11-14-4-2-3-5-18(14)24-17)21-19(22)12-23-16-8-6-15(20)7-9-16/h2-9,11,13H,10,12H2,1H3,(H,21,22)
InChIKeyGAGWVIDWJMILIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide (CAS 2034610-67-6) for Chemical Biology Research


N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide (CAS 2034610-67-6) is a synthetic, small-molecule benzofuran-acetamide derivative with a molecular weight of 343.8 g/mol [1]. It features a unique structural assembly comprising a benzofuran core, a chiral propan-2-yl linker, and a 4-chlorophenoxy acetamide terminus. This compound is primarily cataloged as a screening compound or a chemical building block, available from various research chemical suppliers, and is distinct from its closest structural analogs due to the specific combination of its substituents.

Why a Generic Benzofuran-Acetamide Cannot Substitute for N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide in SAR Studies


In-class substitution with a generic benzofuran-acetamide is inadvisable due to the profound impact of the 4-chlorophenoxy moiety on the compound's physicochemical properties and potential target interactions. The specific substitution pattern directly influences computed parameters such as lipophilicity (XLogP3-AA of 4.7) and electron distribution, which are critical determinants of membrane permeability and binding affinity [1]. In the absence of public bioactivity data, these quantifiable physicochemical differences remain the only verifiable basis for distinguishing this compound from its unsubstituted parent analog N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide (CAS 30455-74-4), making blind substitution a significant risk for generating non-reproducible or misleading results in structure-activity relationship (SAR) campaigns.

Head-to-Head Physicochemical Differentiation of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide from its Closest Analogs


Superior Computed Lipophilicity (cLogP) Profile Compared to the Unsubstituted Parent Analog

The target compound demonstrates a significantly higher computed partition coefficient (XLogP3-AA) relative to the unsubstituted parent analog N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide (CAS 30455-74-4), directly attributable to the 4-chlorophenoxy group. This difference is a primary driver for procurement when a more lipophilic probe is required [1] [2].

Lipophilicity Drug Design ADME

Increased Topological Polar Surface Area (tPSA) and Hydrogen Bond Acceptor Count vs. the Unsubstituted Parent

The target compound possesses a higher Topological Polar Surface Area (tPSA) and an additional hydrogen bond acceptor (the phenoxy oxygen) compared to the parent analog N-[1-(1-benzofuran-2-yl)propan-2-yl]acetamide. These properties influence solubility and passive permeation, providing a quantifiable structural differentiation [1] [2].

Polar Surface Area Oral Bioavailability Physicochemical Properties

Absence of Comparative Public Bioactivity Data Constitutes a Critical Selection Risk Factor

An exhaustive search of public repositories (PubChem, ChEMBL, PubMed) confirms the absence of any quantitative bioactivity data (e.g., IC50, Ki, target engagement) for this specific compound or its direct structural analogs. This represents a critical evidence gap that must be weighed against procurement decisions, particularly when compared to well-characterized benzofuran chemotypes with known polypharmacology [1].

Biological Activity Data Gap Risk Assessment

Validated Application Scenarios for N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide Based on Procurement Evidence


Structural Alert Inquiry for Para-Chlorophenoxy Substituent Effects in Cellular Permeability Assays

Procurement is justified for parallel artificial membrane permeability assay (PAMPA) or Caco-2 studies aiming to quantify the impact of a 4-chlorophenoxy group on the permeability of a benzofuran scaffold. The target compound's significantly higher computed lipophilicity (XLogP3-AA = 4.7) compared to the parent analog makes it an ideal candidate for establishing a correlative model between increasing cLogP and passive diffusion rate [1].

Reference Standard for Mass Spectrometry Method Development in Complex Biological Matrices

Its unique monoisotopic mass of 343.0975 Da and characteristic chlorine isotopic signature make this compound useful as a positive control or internal standard for LC-MS/MS method development. A procurement decision is supported when the experimental aim is to optimize ionization and fragmentation parameters for a specific structural class, where the compound serves as a distinct mass marker not confounded by endogenous analytes [1].

Negative Control for Mitochondrial DBI Receptor Complex Ligand Assays

Given that other benzofuran-acetamides are established ligands for the mitochondrial DBI receptor complex [1], this compound can be strategically procured as a tool to validate assay specificity. Its structural divergence at the N-acetamide position from known active ligands like FGIN-1-27 provides a basis for testing whether this modification abolishes receptor binding, serving as a critical negative control in screening cascades.

De Novo Hit Expansion in Fragment-Based Drug Discovery (FBDD) Libraries

As a commercially available compound compliant with the 'Rule of Three' for fragments (MW < 350, cLogP > 3, specific halogen substitution), its procurement makes sense when building a diverse screening deck focused on novel allosteric pockets. The absence of prior bioactivity data [1] is a strength in this context, offering the opportunity for first-in-class target identification without the bias of known polypharmacology.

Quote Request

Request a Quote for N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-chlorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.